Cas no 1256963-02-6 (CDK 4/6 Inhibitor)

CDK 4/6 Inhibitor structure
CDK 4/6 Inhibitor structure
Nombre del producto:CDK 4/6 Inhibitor
Número CAS:1256963-02-6
MF:C22H29ClN8
Megavatios:440.972262144089
MDL:MFCD25976762
CID:1076632
PubChem ID:49765254

CDK 4/6 Inhibitor Propiedades químicas y físicas

Nombre e identificación

    • 4-(3-chloro-5-propan-2-yl-1H-pyrazol-4-yl)-N-[5-[4-(dimethylamino)piperidin-1-yl]pyridin-2-yl]pyrimidin-2-amine
    • 4-(5-Chloro-3-isopropyl-1H-pyrazol-4-yl)-N-(5-(4-(dimethylamino)piperidin-1-yl)pyridin-2-yl)pyrimidin-2-amine
    • 4-[5-Chloro-3-(1-methylethyl)-1H-pyrazol-4-yl]-N-[5-[4-(dimethylamino)-1-piperidinyl]-2-pyridinyl]-2-pyrimidinamine
    • CDK4 inhibitor
    • Lee011
    • 6 Inhibitor
    • CDK 4
    • CDK 4/6 Inhibitor
    • HY-15612
    • PD055927
    • A889984
    • EX-A1051
    • CDK4-IN-1
    • 4-(3-chloro-5-isopropyl-1H-pyrazol-4-yl)-N-{5-[4-(dimethylamino)piperidin-1-yl]pyridin-2-yl}pyrimidin-2-amine
    • BDBM50330261
    • SCHEMBL15453426
    • CS-1694
    • CHEMBL1272116
    • DA-21523
    • AC-31002
    • 1256963-02-6
    • BCP12704
    • AKOS026750343
    • MDL: MFCD25976762
    • Renchi: InChI=1S/C22H29ClN8/c1-14(2)20-19(21(23)29-28-20)17-7-10-24-22(26-17)27-18-6-5-16(13-25-18)31-11-8-15(9-12-31)30(3)4/h5-7,10,13-15H,8-9,11-12H2,1-4H3,(H,28,29)(H,24,25,26,27)
    • Clave inchi: JKFGTURSEBTJIZ-UHFFFAOYSA-N
    • Sonrisas: CC(C)C1=C(C2=NC(=NC=C2)NC3=NC=C(C=C3)N4CCC(CC4)N(C)C)C(=NN1)Cl

Atributos calculados

  • Calidad precisa: 440.2203707g/mol
  • Masa isotópica única: 440.2203707g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 8
  • Recuento de átomos pesados: 31
  • Cuenta de enlace giratorio: 6
  • Complejidad: 556
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 85.9Ų
  • Xlogp3: 4.1

Propiedades experimentales

  • Denso: 1.31±0.1 g/cm3 (20 ºC 760 Torr),
  • Disolución: Insuluble (7.9E-3 g/L) (25 ºC),

CDK 4/6 Inhibitor PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
eNovation Chemicals LLC
Y0974892-1g
LEE011
1256963-02-6 98%
1g
$580 2024-08-03
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2082-10 mg
CDK4-IN-1
1256963-02-6 98.0%
10mg
¥1672.00 2022-02-28
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2082-50 mg
CDK4-IN-1
1256963-02-6 98.0%
50mg
¥5190.00 2022-02-28
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci7812-100mg
CDK4 inhibitor
1256963-02-6 98%
100mg
¥10210.00 2023-09-09
Matrix Scientific
153615-1g
4-(5-Chloro-3-isopropyl-1H-pyrazol-4-yl)-N-(5-(4-(dimethylamino)piperidin-1-yl)pyridin-2-yl)pyrimidin-2-amine, 95%
1256963-02-6 95%
1g
$1656.00 2023-09-07
SHENG KE LU SI SHENG WU JI SHU
sc-504721-2.5mg
CDK 4/6 Inhibitor,
1256963-02-6
2.5mg
¥2933.00 2023-09-05
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2082-5mg
CDK4-IN-1
1256963-02-6
5mg
¥ 7000 2023-09-07
A2B Chem LLC
AE40276-250mg
4-(5-Chloro-3-isopropyl-1H-pyrazol-4-yl)-N-(5-(4-(dimethylamino)piperidin-1-yl)pyridin-2-yl)pyrimidin-2-amine
1256963-02-6 98%
250mg
$344.00 2024-04-20
eNovation Chemicals LLC
Y0974892-1g
LEE011
1256963-02-6 98%
1g
$580 2025-02-19
SHENG KE LU SI SHENG WU JI SHU
sc-504721-2.5 mg
CDK 4/6 Inhibitor,
1256963-02-6
2.5 mg
¥2,933.00 2023-07-11
Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:1256963-02-6)LEE011
sfd9571
Pureza:99.9%
Cantidad:200kg
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:1256963-02-6)CDK 4/6 Inhibitor
A889984
Pureza:99%
Cantidad:1g
Precio ($):436.0